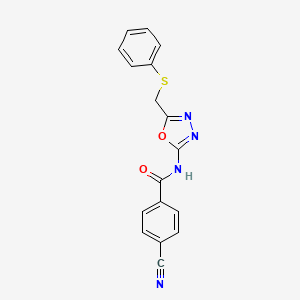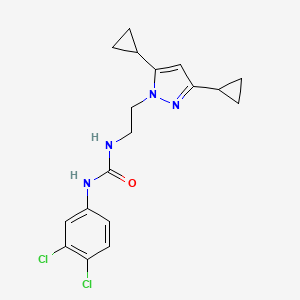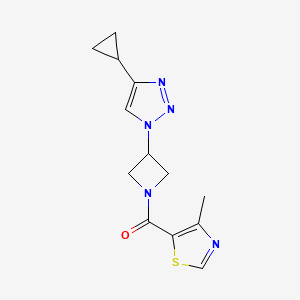
4-cyano-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the cyano group, and the benzamide group. These functional groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The cyano group, for example, is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the cyano group could increase its polarity, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds similar to 4-cyano-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer activity. A study by (Ravinaik et al., 2021) found that certain derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers.
Antimicrobial and Antifungal Activity
Compounds structurally related to 4-cyano-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide have shown promising antimicrobial and antifungal activities. (Shu-jun, 2006) and (Desai et al., 2016) reported compounds with significant bacteriostatic effects on various bacteria, including E. coli and S. aureus. Additionally, compounds were also effective against fungal species like Candida albicans.
Alkaline Phosphatase Inhibition
A study by (Iqbal et al., 2019) synthesized analogues of 1,3,4-oxadiazol as potential inhibitors of alkaline phosphatase, showing good to excellent inhibitory activity. This suggests potential applications in related biochemical pathways.
Antioxidant Activity
1,3,4-oxadiazol derivatives have demonstrated significant antioxidant activity. (Bondock et al., 2016) found that some synthesized compounds exhibited high protection against DNA damage, indicating their potential as antioxidants.
Photoluminescent Properties
Compounds with a 1,3,4-oxadiazol moiety, closely related to the structure , have shown interesting photoluminescent properties. For instance, (Ho & Yao, 2009) synthesized compounds that displayed intense fluorescence, which could have applications in materials science.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyano-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c18-10-12-6-8-13(9-7-12)16(22)19-17-21-20-15(23-17)11-24-14-4-2-1-3-5-14/h1-9H,11H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZKLDSXBQFJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2453146.png)
}acetamide](/img/structure/B2453148.png)
![N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2453149.png)
![1-(2,4-Dimethylphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2453152.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2453154.png)
![1-{2-[(3-Methoxypropyl)amino]-4-methyl-1,3-thiazol-5-YL}ethanone hydrochloride](/img/structure/B2453156.png)
![1,3-dimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453158.png)
![2-(7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2453160.png)
![Ethyl 2-[4-(2,4-dichlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2453162.png)

